Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane
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Overview
Description
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane is a chemical compound with the molecular formula C18H12Cl3PS. It is a phosphine derivative where the phosphorus atom is bonded to three 4-chlorophenyl groups and a sulfanylidene group. This compound is known for its applications in various chemical reactions and its role as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of 4-chlorophenylmagnesium bromide with phosphorus trichloride, followed by the introduction of a sulfanylidene group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran or diethyl ether at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity. The final product is often purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives with lower oxidation states.
Substitution: The 4-chlorophenyl groups can be substituted with other aryl or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes and are carried out in solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reagents and conditions used.
Scientific Research Applications
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and material science.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism of action of Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound donates electron density to the metal center, stabilizing the complex and facilitating various chemical transformations. The sulfanylidene group also plays a role in modulating the electronic properties of the compound, enhancing its reactivity and selectivity in different reactions.
Comparison with Similar Compounds
Similar Compounds
Tris(4-chlorophenyl)phosphine: Similar in structure but lacks the sulfanylidene group.
Tris(4-fluorophenyl)phosphine: Contains fluorine atoms instead of chlorine, resulting in different electronic properties.
Tris(4-methoxyphenyl)phosphine: Contains methoxy groups, which affect its reactivity and applications.
Uniqueness
Tris(4-chlorophenyl)(sulfanylidene)-lambda~5~-phosphane is unique due to the presence of the sulfanylidene group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in coordination chemistry and a versatile reagent in various chemical reactions.
Properties
CAS No. |
5032-62-2 |
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Molecular Formula |
C18H12Cl3PS |
Molecular Weight |
397.7 g/mol |
IUPAC Name |
tris(4-chlorophenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H12Cl3PS/c19-13-1-7-16(8-2-13)22(23,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |
InChI Key |
XFCDQXZFORJFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1P(=S)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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